molecular formula C15H14N2O2 B2669148 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 215177-57-4

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No. B2669148
CAS RN: 215177-57-4
M. Wt: 254.289
InChI Key: DRUSCQNRGGUWNQ-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.289 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, UV–vis, and 1H-NMR . In one study, the structure of a complex was revealed to be a macrocyclic tetramer .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the photovoltaic properties of a similar compound were investigated using DFT and TD-DFT . Another study discussed the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .

Scientific Research Applications

Fluorescence Sensing Applications

Research by Shi et al. (2015) highlighted the synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives, including m-hydroxybenzaldehyde. These frameworks could potentially serve as fluorescence sensors for these chemicals, indicating a potential application of related compounds in detecting specific chemical substances (Shi et al., 2015).

Catalytic Applications

The research by Santos et al. (2003) on "(Eta2-alkyne)methyl(dioxo)rhenium complexes" as aldehyde-olefination catalysts implies the utility of structurally related compounds in catalysis, especially in the olefination of aldehydes. This suggests potential catalytic applications for "5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde" in organic synthesis processes (Santos et al., 2003).

Synthesis of Novel Compounds

Gözel et al. (2014) reported the synthesis of a novel azo-enamine tautomer through the condensation reaction involving 2-amino-4-methylphenol and "5-[(E)-(4-ethylphenyl)diazenyl]-2-hydroxybenzaldehyde." This work not only showcases the compound's role in forming new chemical entities but also its structural flexibility and potential in the design of materials with unique properties (Gözel et al., 2014).

Antibacterial and Radical Scavenging Properties

Azarbani et al. (2016) synthesized compounds from the reaction of "5-((4-R-phenyl)diazenyl)-2-hydroxybenzaldehyde" with aminopyridines, showing significant antibacterial activity against several bacteria and notable radical scavenging effects. This study demonstrates the potential biomedical applications of compounds related to "this compound" in developing new antimicrobial agents and antioxidants (Azarbani et al., 2016).

properties

IUPAC Name

5-[(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-3-4-13(7-11(10)2)16-17-14-5-6-15(19)12(8-14)9-18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUSCQNRGGUWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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